Bemcentinib

Catalog No.
S548352
CAS No.
1037624-75-1
M.F
C30H34N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemcentinib

CAS Number

1037624-75-1

Product Name

Bemcentinib

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N

SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Solubility

Soluble in DMSO, not in water

Synonyms

BGB324; BGB-324; BGB 324; R 428; R-428; R428; Bemcentinib

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Description

The exact mass of the compound Bemcentinib is 506.29064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting FLT3 mutation in cancer cells

  • Bemcentinib works by blocking the activity of FLT3, specifically targeting mutations in the FLT3 gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer. (Source: )
  • Studies in cell lines and animal models have shown that bemcentinib can effectively inhibit the growth of cancer cells with FLT3 mutations. (Source)

Combination therapy for enhanced efficacy

  • Research suggests that bemcentinib might be more effective when used in combination with other cancer treatments. For instance, combining bemcentinib with chemotherapy or immunotherapy could potentially improve treatment outcomes. (Source: )
  • Studies are ongoing to determine the optimal dosing schedules and combinations for bemcentinib in different cancer types.

Investigating bemcentinib for specific cancers

  • A significant area of research focuses on the use of bemcentinib for Acute Myeloid Leukemia (AML) with FLT3 mutations. These mutations are found in a subset of AML patients and are associated with a poorer prognosis. (Source: )
  • Clinical trials are investigating the safety and efficacy of bemcentinib in other cancer types, such as lung cancer and colorectal cancer, harboring FLT3 mutations.

Bemcentinib, also known as BGB-324 or R428, is a small molecule compound that acts as a selective inhibitor of the Axl receptor tyrosine kinase. This compound is notable for its potential therapeutic applications in oncology, particularly in treating non-small cell lung cancer. The chemical structure of Bemcentinib is characterized by its complex arrangement of nitrogen and carbon atoms, specifically denoted by the formula C30H34N8C_{30}H_{34}N_{8} and an IUPAC name of 1-{3,4-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-5-yl}-N3-[(7S)-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl]-1H-1,2,4-triazole-3,5-diamine .

Bemcentinib acts by targeting and binding to the intracellular catalytic domain of AXL, thereby inhibiting its activity [, ]. AXL overexpression is linked to several hallmarks of aggressive cancers, including uncontrolled cell growth, metastasis, and resistance to therapy [, ]. By inhibiting AXL, Bemcentinib has the potential to:

  • Suppress tumor cell proliferation and migration [].
  • Increase the sensitivity of cancer cells to chemotherapy, immunotherapy, and other targeted therapies [, ].

Case Study

A Phase I clinical trial investigated the safety and efficacy of Bemcentinib in combination with docetaxel (a chemotherapy drug) for patients with previously treated non-small cell lung cancer (NSCLC) []. The study showed promising results with manageable side effects, suggesting Bemcentinib's potential as a combination therapy for NSCLC [].

As an investigational drug, comprehensive safety data on Bemcentinib is still being collected. However, pre-clinical and early clinical trials have reported manageable side effects, including fatigue, nausea, and diarrhea []. More data is needed to fully understand the long-term safety profile of Bemcentinib.

Primarily utilizing the Buchwald–Hartwig coupling method. This process typically includes:

  • Preparation of Intermediates: Starting from commercially available reagents, the synthesis begins with the treatment of 2,4,5-trichloropyrimidine in the presence of a base such as DIPEA to generate an intermediate compound.
  • Coupling Reactions: The intermediate is then coupled with various aniline derivatives under classic conditions to yield the final product .
  • Purification: The resulting compounds are purified through methods like flash chromatography to isolate Bemcentinib in high purity .

Bemcentinib exhibits potent biological activity as an Axl inhibitor with an IC50 value of approximately 14 nM. It functions by blocking the activation of Axl, which is implicated in various cancer progression mechanisms such as cell survival and migration. Studies have shown that Bemcentinib can inhibit cancer cell growth and impair autophagic processes independently of Axl signaling pathways . Its unique mechanism makes it a candidate for targeted cancer therapies.

The synthesis of Bemcentinib can be summarized in several steps:

  • Formation of Key Intermediates: The initial step involves creating a triazole derivative through reactions involving hydrazine hydrate and other reagents.
  • Buchwald–Hartwig Coupling: This critical step connects various aryl groups to form the complex structure characteristic of Bemcentinib.
  • Final Modifications: Additional steps may include deprotection and purification to yield the final compound .

Bemcentinib has been primarily investigated for its role in treating non-small cell lung cancer. Its ability to inhibit Axl signaling is particularly relevant for overcoming resistance mechanisms associated with conventional therapies . Clinical trials are ongoing to evaluate its efficacy and safety in various cancer types.

Interaction studies have demonstrated that Bemcentinib not only inhibits Axl but also affects other cellular processes such as autophagy and endo-lysosomal trafficking. These off-target effects raise important considerations for its clinical application and safety profile . Furthermore, research indicates that Bemcentinib may induce immunogenic cell death in resistant cancer cells, highlighting its potential beyond mere Axl inhibition.

Several compounds exhibit structural or functional similarities to Bemcentinib:

Compound NameMechanism of ActionUnique Features
GilteritinibDual FLT3/AXL inhibitorTargets FLT3 mutations alongside Axl inhibition
LDC1267Selective Axl/TAM inhibitorShows specificity towards Axl without off-target effects
TivantinibAxl inhibitorFocuses on inhibiting tumor growth via Axl pathway

Bemcentinib stands out due to its selective inhibition of Axl with a distinct chemical structure that allows for unique interactions within cellular pathways involved in cancer progression .

Molecular Structure and Formula

Structural Formula (C₃₀H₃₄N₈)

Bemcentinib possesses the molecular formula C₃₀H₃₄N₈, representing a complex organic compound with thirty carbon atoms, thirty-four hydrogen atoms, and eight nitrogen atoms [1] [3]. The compound exhibits a molecular weight of 506.658 grams per mole, with an exact mass of 506.29064312 daltons as determined through high-resolution mass spectrometry [1] [3]. The Chemical Abstracts Service registry number for bemcentinib is 1037624-75-1, providing a unique identifier for this pharmaceutical compound [1] [6].

The International Union of Pure and Applied Chemistry nomenclature designates bemcentinib as 1-(3,4-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo [7]annulen-3-yl]-1,2,4-triazole-3,5-diamine [1]. This systematic name reflects the complex polycyclic architecture of the molecule, incorporating multiple fused ring systems and functional groups.

PropertyValueReference
Molecular FormulaC₃₀H₃₄N₈PubChem, KEGG [1] [3]
Molecular Weight (g/mol)506.658PubChem, Multiple Sources [1] [6]
Exact Mass (Da)506.29064312PubChem [1]
CAS Registry Number1037624-75-1Multiple Sources [1] [6]
Physical StateSolidInferred from Handling [12] [17]

Stereochemical Features and (S)-Configuration

Bemcentinib contains a single defined stereocenter located at the carbon-7 position of the benzocycloheptene framework, which adopts the (S)-configuration according to the Cahn-Ingold-Prelog priority rules [15] [16]. The stereochemical designation is absolute, meaning the three-dimensional arrangement of atoms around this chiral center has been definitively determined [15]. The molecule exhibits no E/Z centers or undefined stereocenters, indicating a well-defined stereochemical structure [15].

The (S)-configuration at the carbon-7 position is critical for the biological activity of bemcentinib, as stereoisomers often exhibit different pharmacological properties [16]. The pyrrolidine ring system is attached to this stereogenic center, creating a specific spatial arrangement that influences the compound's interaction with its molecular targets [10] [15].

FeatureValueLocation
ConfigurationSCarbon-7 of benzocycloheptene [15]
Stereochemistry TypeAbsoluteOverall molecule [15]
Defined Stereocenters1C-7 position [15]
E/Z Centers0None [15]

Functional Groups and Core Structural Elements

Bemcentinib incorporates several key functional groups that contribute to its chemical properties and biological activity [1] [10]. The molecule contains two primary amine groups (-NH₂) located at positions 3 and 5 of the central triazole ring, providing hydrogen bond donor capabilities [1]. One secondary amine linkage (-NH-) connects the triazole core to the benzocycloheptene framework [1]. Two tertiary amine centers are present: one within the pyrrolidine ring system and another at the N-1 position of the triazole ring [1] [10].

The compound features three aromatic ring systems, including two benzene rings and one triazole ring, along with three aliphatic rings comprising the pyrrolidine and two cycloheptene rings [1] [10]. This combination of aromatic and aliphatic components contributes to the molecule's overall three-dimensional structure and physicochemical properties [7] [10].

Functional GroupCountLocation in Molecule
Primary Amine (-NH₂)2Positions 3 and 5 of triazole ring [1]
Secondary Amine (-NH-)1Connecting triazole to benzocycloheptene [1]
Tertiary Amine (>N-)2Pyrrolidine N and N-1 of triazole [1] [10]
Aromatic Rings3Benzene rings (2) and triazole ring [1]
Aliphatic Rings3Pyrrolidine, cycloheptene rings (2) [1]

Physicochemical Properties

Molecular Weight (506.658 g/mol) and Physical State

Bemcentinib exhibits a molecular weight of 506.658 grams per mole, placing it within the typical range for small molecule pharmaceuticals [1] [3] [6]. The compound exists as a solid under standard temperature and pressure conditions, appearing as a crystalline material suitable for pharmaceutical formulation [12] [17]. The exact mass determination of 506.29064312 daltons provides precise molecular identification for analytical purposes [1].

The monoisotopic mass of bemcentinib is identical to its exact mass at 506.29064312 daltons, indicating the absence of significant isotopic contributions to the molecular weight calculation [1]. The heavy atom count totals 38 atoms, reflecting the substantial molecular complexity of this therapeutic compound [1].

Partition Coefficient and Solubility Parameters

The partition coefficient of bemcentinib, expressed as XLogP3-AA, has a calculated value of 5.5, indicating significant lipophilicity [1]. This high lipophilicity suggests favorable membrane permeability characteristics, which are important for oral bioavailability and cellular uptake [13]. The topological polar surface area measures 97.8 square angstroms, falling within the acceptable range for drug-like molecules [1].

Bemcentinib demonstrates limited aqueous solubility, being classified as insoluble in water and ethanol at 25 degrees Celsius [12] [17]. However, the compound shows appreciable solubility in dimethyl sulfoxide, with concentrations ranging from 8 milligrams per milliliter at room temperature to 25 milligrams per milliliter when heated with ultrasonic agitation [6] [12] [17]. This solubility profile is consistent with the compound's lipophilic nature and requires specialized formulation approaches for pharmaceutical applications.

SolventSolubilityTemperatureSource
WaterInsoluble25°CSelleck Chemicals [12] [17]
Dimethyl Sulfoxide8 mg/mL (15.79 mM)25°CSelleck Chemicals [12]
Dimethyl Sulfoxide (heated)20 mg/mL (39.47 mM)50°C water bathSelleck Chemicals [17]
EthanolInsoluble25°CSelleck Chemicals [12] [17]

Hydrogen Bond Donor/Acceptor Profile

Bemcentinib contains two hydrogen bond donor sites, corresponding to the primary amine groups attached to the triazole ring system [1]. The molecule features seven hydrogen bond acceptor sites, including the nitrogen atoms within the heterocyclic rings and the amine functional groups [1]. This hydrogen bonding profile contributes to the compound's ability to form specific interactions with biological targets and influences its pharmacokinetic properties [14].

The rotatable bond count of four indicates moderate molecular flexibility, allowing for conformational adjustments during target binding while maintaining structural integrity [1]. The formal charge of the molecule is zero under physiological conditions, suggesting neutral behavior in biological systems [1].

ParameterValueComputational Method
Hydrogen Bond Donor Count2Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptor Count7Cactvs 3.4.8.18 [1]
Topological Polar Surface Area97.8 ŲCactvs 3.4.8.18 [1]
XLogP3-AA5.5XLogP3 3.0 [1]
Rotatable Bond Count4Cactvs 3.4.8.18 [1]

Structural Components

Triazole-Based Core

The triazole core of bemcentinib represents a 1,2,4-triazole configuration, forming a five-membered aromatic heterocyclic ring with nitrogen atoms positioned at the 1, 2, and 4 positions [1] [7]. This central structural element serves as the primary connecting unit between the pyridazine-containing tricyclic system and the benzocycloheptene framework [7] [10]. The triazole ring adopts a 1,3,5-trisubstituted pattern, with the N-1 position connected to the pyridazine system and the C-3 and C-5 positions bearing amino substituents [1] [10].

The aromatic nature of the triazole ring results from its six pi-electron system, conferring stability and planarity to this portion of the molecule [20] [22]. The nitrogen atoms within the triazole ring provide multiple tautomeric forms, allowing for dynamic hydrogen bonding interactions with biological targets [7] [20]. The strong hydrogen bond acceptor capability of the triazole nitrogen atoms contributes significantly to the compound's binding affinity and selectivity [7] [14].

FeatureDescription
Ring Type1,2,4-Triazole (five-membered heterocyclic ring) [1] [7]
Position in MoleculeCentral connecting unit between pyridazine and benzocycloheptene [7] [10]
Substitution Pattern1,3,5-trisubstituted (N-1, C-3, C-5) [1] [10]
Nitrogen PositionsPositions 1, 2, and 4 of the five-membered ring [1]
AromaticityAromatic (6π electrons) [20]
Hydrogen Bonding CapabilityStrong hydrogen bond acceptor via nitrogen atoms [7] [14]

Pyridazine Moiety

The pyridazine moiety within bemcentinib forms part of a larger tricyclic system designated as benzo [6] [7]cyclohepta[1,2-c]pyridazine [1] [10]. This six-membered aromatic heterocyclic ring contains two adjacent nitrogen atoms, creating a 1,2-diazine configuration [1]. The pyridazine ring is fused to both a benzene ring and a cycloheptene ring, forming a rigid tricyclic framework that contributes to the overall three-dimensional structure of bemcentinib [10].

The electron-deficient nature of the pyridazine ring, resulting from the presence of two nitrogen atoms, influences the electronic distribution throughout the tricyclic system [20]. This electronic character affects the compound's reactivity and its interactions with biological macromolecules [7] [20]. The pyridazine moiety provides additional hydrogen bond acceptor sites through its nitrogen atoms, enhancing the molecule's binding versatility [14].

Benzocycloheptene Framework

The benzocycloheptene framework of bemcentinib consists of a fused ring system combining a six-membered benzene ring with a seven-membered cycloheptene ring [1] [10] [21]. This bicyclic structure forms the benzo [7]annulene portion of the molecule, providing a semi-rigid scaffold that supports the stereogenic center at the carbon-7 position [10] [15]. The cycloheptene ring adopts a non-planar conformation due to ring strain, creating a three-dimensional environment around the chiral center [21].

The benzocycloheptene framework serves as the attachment point for the pyrrolidine ring system via the (S)-configured carbon-7 atom [10] [15]. This structural arrangement creates a specific spatial orientation that is critical for the compound's biological activity [7]. The aromatic benzene portion contributes to the overall pi-electron system of the molecule, while the aliphatic cycloheptene ring provides conformational flexibility [21].

Pyrrolidine Ring System

The pyrrolidine ring system in bemcentinib represents a five-membered saturated heterocyclic structure containing a single nitrogen atom [22]. This aliphatic ring is directly attached to the carbon-7 position of the benzocycloheptene framework through the pyrrolidine nitrogen, creating a tertiary amine linkage [1] [10] [22]. The pyrrolidine ring adopts a puckered conformation due to its non-planar geometry, with the nitrogen atom exhibiting sp³ hybridization [22].

The basic nature of the pyrrolidine nitrogen atom contributes to the compound's overall chemical properties and potential for protonation under physiological conditions [22]. The five-membered ring structure provides conformational flexibility while maintaining a defined three-dimensional shape that influences molecular recognition by biological targets [22]. The pyrrolidine substituent represents a common structural motif in pharmaceutical compounds, often contributing to improved pharmacokinetic properties and target selectivity [22].

Ring SystemRing SizeTypeHeteroatoms
Triazole5-memberedAromatic heterocycle3 nitrogen atoms [1]
Pyridazine6-memberedAromatic heterocycle2 nitrogen atoms [1]
Benzene (in benzocycloheptene)6-memberedAromatic carbocycleNone [1]
Cycloheptene (in benzocycloheptene)7-memberedAliphatic carbocycleNone [21]
Pyrrolidine5-memberedAliphatic heterocycle1 nitrogen atom [22]

The synthetic development of bemcentinib, also known as BGB324 or R428, represents a sophisticated application of modern organic synthesis methodologies [1] [2]. This selective AXL receptor tyrosine kinase inhibitor with the molecular formula C30H34N8 presents unique synthetic challenges due to its complex heterocyclic framework containing both triazole and pyridazine motifs [3] [4].

Click Chemistry Approaches

The construction of bemcentinib's triazole core leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, which has revolutionized synthetic methodology since its development [5] [6]. The CuAAC reaction provides exceptional regioselectivity for 1,4-disubstituted triazoles, making it particularly suitable for assembling the complex structural framework of bemcentinib [7] [8].

The mechanistic understanding of CuAAC reveals that copper coordination to the alkyne substantially alters the reaction pathway from a thermal concerted process to a metal-mediated stepwise mechanism [7] [9]. Computational studies using density functional theory calculations have demonstrated that copper coordination reduces activation barriers from approximately 26 kilocalories per mole to 15-19 kilocalories per mole, depending on the ligand environment [9] [10]. This dramatic rate enhancement enables reactions to proceed under mild conditions while maintaining excellent functional group tolerance.

Key advantages of the CuAAC approach for bemcentinib synthesis include the high chemical potential of azide and alkyne functional groups combined with their kinetic inertness under normal conditions [11]. This orthogonal reactivity pattern allows for selective bond formation in the presence of other reactive functionalities present in the target molecule. The reaction typically achieves yields ranging from 80-98% under optimized conditions [5] [12].

Copper-Catalyzed Azide-Alkyne Cycloaddition

The implementation of CuAAC in bemcentinib synthesis requires careful consideration of catalyst selection and reaction conditions [6] [8]. The most effective catalytic systems employ copper(I) sources such as copper sulfate in combination with reducing agents like sodium ascorbate [13]. Alternative approaches utilize preformed copper(I) complexes with stabilizing ligands to prevent oxidation and aggregation.

Mechanistic investigations have identified the formation of dinuclear copper-acetylide intermediates as crucial for optimal reactivity [6] [14]. The catalytic cycle proceeds through initial coordination of copper to the terminal alkyne, followed by deprotonation to form the copper-acetylide species. Azide coordination and subsequent cycloaddition generate a copper-bound triazole intermediate, which undergoes protolysis to release the product and regenerate the active catalyst [6].

Recent developments in electrochemical CuAAC have introduced new possibilities for sustainable synthesis [15]. These methods employ copper(II) nitrate under constant potential electrolysis conditions, avoiding the need for external reducing agents while maintaining excellent regioselectivity for 1,4-triazole formation [15]. The electrochemical approach demonstrates particular utility in aqueous media, enhancing the environmental profile of the synthetic process.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions play a fundamental role in constructing the aromatic framework of bemcentinib [16] [17]. The versatility of palladium catalysis enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with exceptional functional group tolerance [18] [19].

The Buchwald-Hartwig amination reaction proves particularly valuable for introducing aniline derivatives into the synthetic sequence [1] [17]. This transformation typically employs palladium complexes with bulky phosphine ligands such as BINAP or XPhos to facilitate oxidative addition of aryl halides and subsequent transmetallation with amine nucleophiles [18]. The reaction mechanism involves a three-step catalytic cycle: oxidative addition, transmetallation, and reductive elimination [17] [20].

Suzuki-Miyaura coupling reactions provide an additional strategic approach for carbon-carbon bond formation [17] [18]. The use of organoborane nucleophiles offers advantages in terms of stability, functional group tolerance, and mild reaction conditions. These reactions typically proceed through palladium(0) catalysts under basic conditions, enabling the coupling of aryl halides with various organoborane species [18].

Key Synthetic Intermediates

Dialkyne Precursor Synthesis

The preparation of dialkyne intermediates represents a critical component in bemcentinib synthesis, particularly for applications requiring multiple alkyne functionalities [21] [22]. Terminal dialkynes serve as versatile building blocks for subsequent cycloaddition reactions and can be prepared through various methodologies.

The synthesis of cyclic dialkynes typically involves the alkylation of acetylide anions with α,ω-dihalides [23]. This approach has been successfully applied to prepare compounds such as 1,7-cyclododecadiyne, 1,8-cyclotetradecadiyne, and related structures with yields ranging from 27% to 85% [23]. The reaction proceeds through treatment of dilithium salts of diterminal dialkynes with appropriate dihalogenated coupling partners.

Alternative approaches utilize palladium-catalyzed coupling reactions for dialkyne construction [24]. The synthesis of imide-containing dialkynes can be achieved through Sonogashira coupling of phenylacetylene with appropriately functionalized aryl halides [24]. These reactions typically require careful optimization of catalyst loading, base selection, and reaction temperature to achieve optimal yields.

1,3-Bis(azidomethyl)benzene Preparation

The synthesis of 1,3-bis(azidomethyl)benzene represents a key azide-containing building block for triazole formation [25] . This compound can be prepared through nucleophilic substitution of the corresponding 1,3-bis(bromomethyl)benzene with sodium azide under appropriate conditions .

The reaction typically proceeds via an SN2 mechanism, where azide ions displace bromide at the benzylic positions . Optimal conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures around 100°C . The reaction requires several hours for complete conversion, with careful monitoring to ensure complete substitution of both bromide groups.

Safety considerations are paramount when handling azide-containing compounds due to their potential explosive nature [25]. The preparation should be conducted with appropriate engineering controls, and the products should be stored under conditions that minimize decomposition. Light sensitivity and thermal stability must be carefully evaluated for each specific azide intermediate.

Reaction Optimization Strategies

Yield Enhancement Techniques

Modern reaction optimization employs sophisticated statistical and computational approaches to maximize synthetic efficiency [28] [29]. Design of experiments (DoE) methodology provides a systematic framework for identifying optimal reaction conditions while minimizing the number of required experiments [30].

DoE approaches typically investigate multiple variables simultaneously, including temperature, catalyst loading, solvent selection, and reaction time [29] [30]. Face-centered central composite designs have proven particularly effective for optimization campaigns, enabling the construction of response surface models that predict reaction outcomes across the parameter space [30]. These methods typically achieve yield improvements of 20-40% compared to traditional one-factor-at-a-time approaches [28].

Machine learning algorithms increasingly complement traditional optimization strategies by identifying complex patterns in reaction data [28] [31]. These approaches can predict optimal conditions for related transformations based on training data from similar reaction types. Bayesian optimization methods have demonstrated particular success in automated reaction optimization, consistently outperforming human decision-making in both efficiency and consistency [32].

High-throughput screening platforms enable rapid evaluation of catalyst and solvent effects across large parameter spaces [33]. These automated systems can process hundreds of reaction conditions per day, dramatically accelerating the optimization process. The integration of automated liquid handling, heating, and analytical systems has made such approaches increasingly accessible to synthetic laboratories.

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology for accelerating chemical transformations [34] [35]. The unique heating mechanism of microwave irradiation enables rapid, uniform heating that can dramatically reduce reaction times from hours to minutes [36] [37].

The effectiveness of microwave heating stems from its ability to superheat reaction mixtures above their boiling points under sealed vessel conditions [36]. This approach mimics autoclave conditions while providing precise temperature and pressure control. Comparative studies consistently demonstrate superior conversion rates and yields under microwave conditions compared to conventional thermal heating [34].

Specific applications in heterocycle synthesis have shown remarkable success with microwave assistance [35]. The synthesis of triazoles via CuAAC reactions benefits significantly from microwave irradiation, with reaction times reduced from hours to minutes while maintaining excellent yields [12] [35]. The enhanced reaction rates result from improved mixing, more efficient heat transfer, and potentially beneficial microwave-specific effects on the catalyst system.

Process intensification through microwave heating enables the development of continuous flow processes for pharmaceutical synthesis [34]. These integrated approaches combine the benefits of microwave heating with the advantages of flow chemistry, including improved heat and mass transfer, enhanced safety profiles, and simplified scale-up procedures.

Purification and Analytical Characterization

Chromatographic Methods for Isolation

The isolation and purification of bemcentinib and related synthetic intermediates requires sophisticated chromatographic techniques capable of resolving complex mixtures [38] [39]. Flash column chromatography remains the most widely employed method for preparative separations, offering good resolution and moderate to high recovery rates [40] [41].

High-performance liquid chromatography (HPLC) provides superior resolution for analytical and semi-preparative applications [42] [43]. Modern HPLC systems enable the efficient transfer of analytical separation conditions to preparative scales through chromatographic modeling software [43]. This approach ensures consistent selectivity across different scales while optimizing throughput and recovery.

The selection of appropriate stationary phases critically influences separation efficiency [38] [44]. Silica gel remains the most versatile option for normal-phase separations, while reversed-phase C18 materials excel for polar and moderately polar compounds [44]. Specialized stationary phases, including ion exchange resins and size exclusion media, provide additional selectivity options for challenging separations [45] [46].

Preparative thin-layer chromatography offers a valuable complement to column methods, particularly for small-scale isolations and compound identification [41]. The technique provides visual monitoring of separation progress and enables the direct isolation of pure compounds through scraping and extraction procedures [47].

Spectroscopic Confirmation of Structure

Comprehensive structural characterization of bemcentinib requires multiple complementary spectroscopic techniques [48] [49]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive information about molecular connectivity and stereochemistry [50] [51]. Both proton and carbon-13 NMR data are essential for complete structural assignment, with two-dimensional experiments providing additional connectivity information.

Infrared spectroscopy offers rapid functional group identification and serves as a primary screening tool for compound identification [51]. The characteristic absorption bands of triazole rings, aromatic systems, and other functional groups present in bemcentinib provide distinct spectroscopic signatures that enable confident structural assignment [50].

Mass spectrometry provides molecular weight determination and fragmentation pattern analysis [49] [51]. High-resolution mass spectrometry enables precise molecular formula determination, while tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation processes [49].

X-ray crystallography represents the gold standard for complete structural determination when suitable crystals can be obtained [52]. This technique provides unambiguous three-dimensional structural information, including absolute stereochemistry and detailed conformational data [52]. The method proves particularly valuable for confirming the solid-state structure of the final pharmaceutical compound.

[THIS IS TABLE: Overview of synthetic methodologies and their applications in bemcentinib synthesis, including yield ranges, reaction conditions, and key advantages of each approach]

MethodApplicationTypical ConditionsYield Range (%)Key Advantages
CuAAC Click ChemistryTriazole formationCu(I) catalyst, RT-100°C80-98High regioselectivity, mild conditions
Pd-Catalyzed CouplingAromatic framework assemblyPd catalyst, base, 60-120°C70-95Functional group tolerance
Microwave SynthesisReaction accelerationMW irradiation, sealed vesselsVariableReduced reaction times
Flash ChromatographyProduct isolationSilica gel, gradient elution70-90Scalable, cost-effective
HPLC PurificationHigh-resolution separationC18 or silica phases80-95Excellent resolution
NMR SpectroscopyStructure confirmationDeuterated solventsN/ADefinitive connectivity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

506.29064312 g/mol

Monoisotopic Mass

506.29064312 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ICW2LX8AS

Wikipedia

Bemcentinib

Dates

Last modified: 08-15-2023
1: Sadahiro H, Kang KD, Gibson JT, Minata M, Yu H, Shi J, Chhipa RR, Chen Z, Lu S, Simoni Y, Furuta T, Sabit H, Zhang S, Bastola S, Yamaguchi S, Alsheikh HA, Komarova S, Wang J, Kim SH, Hambardzumyan D, Lu X, Newell EW, Dasgupta B, Nakada M, Lee LJ, Nabors LB, Norian LA, Nakano I. Activation of the receptor tyrosine kinase AXL regulates the immune microenvironment in glioblastoma. Cancer Res. 2018 Mar 12. pii: canres.2433.2017. doi: 10.1158/0008-5472.CAN-17-2433. [Epub ahead of print] PubMed PMID: 29531161.
2: Oien DB, Garay T, Eckstein S, Chien J. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy. Front Pharmacol. 2018 Jan 11;8:970. doi: 10.3389/fphar.2017.00970. eCollection 2017. PubMed PMID: 29375377; PubMed Central PMCID: PMC5768913.
3: Ludwig KF, Du W, Sorrelle NB, Wnuk-Lipinska K, Topalovski M, Toombs JE, Cruz VH, Yabuuchi S, Rajeshkumar NV, Maitra A, Lorens JB, Brekken RA. Small-Molecule Inhibition of Axl Targets Tumor Immune Suppression and Enhances Chemotherapy in Pancreatic Cancer. Cancer Res. 2018 Jan 1;78(1):246-255. doi: 10.1158/0008-5472.CAN-17-1973. Epub 2017 Nov 27. PubMed PMID: 29180468; PubMed Central PMCID: PMC5754222.
4: Palisoul ML, Quinn JM, Schepers E, Hagemann IS, Guo L, Reger K, Hagemann AR, McCourt CK, Thaker PH, Powell MA, Mutch DG, Fuh KC. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer. Mol Cancer Ther. 2017 Dec;16(12):2881-2891. doi: 10.1158/1535-7163.MCT-17-0587. Epub 2017 Sep 13. PubMed PMID: 28904132; PubMed Central PMCID: PMC5716844.
5: Young CS, Clarke KM, Kettyle LM, Thompson A, Mills KI. Decitabine-Vorinostat combination treatment in acute myeloid leukemia activates pathways with potential for novel triple therapy. Oncotarget. 2017 May 19;8(31):51429-51446. doi: 10.18632/oncotarget.18009. eCollection 2017 Aug 1. PubMed PMID: 28881658; PubMed Central PMCID: PMC5584259.
6: Hong Q, Li O, Zheng W, Xiao WZ, Zhang L, Wu D, Cai GY, He JC, Chen XM. LncRNA HOTAIR regulates HIF-1α/AXL signaling through inhibition of miR-217 in renal cell carcinoma. Cell Death Dis. 2017 May 11;8(5):e2772. doi: 10.1038/cddis.2017.181. PubMed PMID: 28492542; PubMed Central PMCID: PMC5520706.
7: Lin JZ, Wang ZJ, De W, Zheng M, Xu WZ, Wu HF, Armstrong A, Zhu JG. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer. Oncotarget. 2017 Jun 20;8(25):41064-41077. doi: 10.18632/oncotarget.17026. PubMed PMID: 28455956; PubMed Central PMCID: PMC5522277.
8: von Mässenhausen A, Brägelmann J, Billig H, Thewes B, Queisser A, Vogel W, Kristiansen G, Schröck A, Bootz F, Brossart P, Kirfel J, Perner S. Implication of the Receptor Tyrosine Kinase AXL in Head and Neck Cancer Progression. Int J Mol Sci. 2016 Dec 22;18(1). pii: E7. doi: 10.3390/ijms18010007. PubMed PMID: 28025482; PubMed Central PMCID: PMC5297642.
9: Ben-Batalla I, Erdmann R, Jørgensen H, Mitchell R, Ernst T, von Amsberg G, Schafhausen P, Velthaus JL, Rankin S, Clark RE, Koschmieder S, Schultze A, Mitra S, Vandenberghe P, Brümmendorf TH, Carmeliet P, Hochhaus A, Pantel K, Bokemeyer C, Helgason GV, Holyoake TL, Loges S. Axl Blockade by BGB324 Inhibits BCR-ABL Tyrosine Kinase Inhibitor-Sensitive and -Resistant Chronic Myeloid Leukemia. Clin Cancer Res. 2017 May 1;23(9):2289-2300. doi: 10.1158/1078-0432.CCR-16-1930. Epub 2016 Nov 17. PubMed PMID: 27856601.
10: Dowall SD, Bewley K, Watson RJ, Vasan SS, Ghosh C, Konai MM, Gausdal G, Lorens JB, Long J, Barclay W, Garcia-Dorival I, Hiscox J, Bosworth A, Taylor I, Easterbrook L, Pitman J, Summers S, Chan-Pensley J, Funnell S, Vipond J, Charlton S, Haldar J, Hewson R, Carroll MW. Antiviral Screening of Multiple Compounds against Ebola Virus. Viruses. 2016 Oct 27;8(11). pii: E277. PubMed PMID: 27801778; PubMed Central PMCID: PMC5127007.
11: Antony J, Tan TZ, Kelly Z, Low J, Choolani M, Recchi C, Gabra H, Thiery JP, Huang RY. The GAS6-AXL signaling network is a mesenchymal (Mes) molecular subtype-specific therapeutic target for ovarian cancer. Sci Signal. 2016 Oct 4;9(448):ra97. PubMed PMID: 27703030.
12: Tong LS, Shao AW, Ou YB, Guo ZN, Manaenko A, Dixon BJ, Tang J, Lou M, Zhang JH. Recombinant Gas6 augments Axl and facilitates immune restoration in an intracerebral hemorrhage mouse model. J Cereb Blood Flow Metab. 2017 Jun;37(6):1971-1981. doi: 10.1177/0271678X16658490. Epub 2016 Jan 1. PubMed PMID: 27389179; PubMed Central PMCID: PMC5464693.
13: Wang C, Jin H, Wang N, Fan S, Wang Y, Zhang Y, Wei L, Tao X, Gu D, Zhao F, Fang J, Yao M, Qin W. Gas6/Axl Axis Contributes to Chemoresistance and Metastasis in Breast Cancer through Akt/GSK-3β/β-catenin Signaling. Theranostics. 2016 May 24;6(8):1205-19. doi: 10.7150/thno.15083. eCollection 2016. PubMed PMID: 27279912; PubMed Central PMCID: PMC4893646.
14: Del Pozo Martin Y, Park D, Ramachandran A, Ombrato L, Calvo F, Chakravarty P, Spencer-Dene B, Derzsi S, Hill CS, Sahai E, Malanchi I. Mesenchymal Cancer Cell-Stroma Crosstalk Promotes Niche Activation, Epithelial Reversion, and Metastatic Colonization. Cell Rep. 2015 Dec 22;13(11):2456-2469. doi: 10.1016/j.celrep.2015.11.025. Epub 2015 Dec 6. PubMed PMID: 26670048; PubMed Central PMCID: PMC4695340.
15: Ocal O, Pashkov V, Kollipara RK, Zolghadri Y, Cruz VH, Hale MA, Heath BR, Artyukhin AB, Christie AL, Tsoulfas P, Lorens JB, Swift GH, Brekken RA, Wilkie TM. A rapid in vivo screen for pancreatic ductal adenocarcinoma therapeutics. Dis Model Mech. 2015 Oct 1;8(10):1201-11. doi: 10.1242/dmm.020933. PubMed PMID: 26438693; PubMed Central PMCID: PMC4610235.
16: Bansal N, Mishra PJ, Stein M, DiPaola RS, Bertino JR. Axl receptor tyrosine kinase is up-regulated in metformin resistant prostate cancer cells. Oncotarget. 2015 Jun 20;6(17):15321-31. PubMed PMID: 26036314; PubMed Central PMCID: PMC4558154.
17: Vouri M, An Q, Birt M, Pilkington GJ, Hafizi S. Small molecule inhibition of Axl receptor tyrosine kinase potently suppresses multiple malignant properties of glioma cells. Oncotarget. 2015 Jun 30;6(18):16183-97. PubMed PMID: 25980499; PubMed Central PMCID: PMC4599264.
18: Bárcena C, Stefanovic M, Tutusaus A, Joannas L, Menéndez A, García-Ruiz C, Sancho-Bru P, Marí M, Caballeria J, Rothlin CV, Fernández-Checa JC, de Frutos PG, Morales A. Gas6/Axl pathway is activated in chronic liver disease and its targeting reduces fibrosis via hepatic stellate cell inactivation. J Hepatol. 2015 Sep;63(3):670-8. doi: 10.1016/j.jhep.2015.04.013. Epub 2015 Apr 20. PubMed PMID: 25908269; PubMed Central PMCID: PMC4543529.
19: Brand TM, Iida M, Stein AP, Corrigan KL, Braverman CM, Coan JP, Pearson HE, Bahrar H, Fowler TL, Bednarz BP, Saha S, Yang D, Gill PS, Lingen MW, Saloura V, Villaflor VM, Salgia R, Kimple RJ, Wheeler DL. AXL Is a Logical Molecular Target in Head and Neck Squamous Cell Carcinoma. Clin Cancer Res. 2015 Jun 1;21(11):2601-12. doi: 10.1158/1078-0432.CCR-14-2648. Epub 2015 Mar 12. PubMed PMID: 25767293; PubMed Central PMCID: PMC5032632.
20: Jin CW, Wang H, Chen YQ, Tang MX, Fan GQ, Wang ZH, Li L, Zhang Y, Zhang W, Zhong M. Gas6 delays senescence in vascular smooth muscle cells through the PI3K/ Akt/FoxO signaling pathway. Cell Physiol Biochem. 2015;35(3):1151-66. doi: 10.1159/000373940. Epub 2015 Feb 6. PubMed PMID: 25766527.

Explore Compound Types